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Compound of Interest

Compound Name: Sgc-cbp30

Cat. No.: B612240

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SGC-CBP30, a potent and selective
inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, with other notable
inhibitors targeting these key epigenetic regulators. The information presented herein is
supported by experimental data to facilitate informed decisions in research and drug
development.

Unveiling the Role of CBP/p300 Inhibition

CREB-binding protein (CBP) and the highly homologous p300 are crucial transcriptional co-
activators.[1] They possess histone acetyltransferase (HAT) activity, which plays a pivotal role
in chromatin remodeling and gene expression regulation. The bromodomain of CBP/p300
recognizes and binds to acetylated lysine residues, a key step in their recruitment to chromatin
and subsequent transcriptional activation. Dysregulation of CBP/p300 activity is implicated in
various diseases, including cancer, making them attractive therapeutic targets.

SGC-CBP30 is a chemical probe that selectively inhibits the bromodomains of CBP and p300,
thereby disrupting their function in gene regulation.[2] This guide will delve into the specifics of
its inhibitory profile and compare it with other compounds targeting the CBP/p300 axis.

Comparative Analysis of CBP/p300 Inhibitors
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The following tables summarize the quantitative data for SGC-CBP30 and a selection of

alternative CBP/p300 inhibitors.

Table 1: Biochemical Potency of CBP/p300 Inhibitors

Inhibitor Target Assay Type IC50 Kd Ki

SGC-CBP30  CBP 21-69nM[3] 21 nM[2]

p300 38 nM[3] 32 nM[2]

I-CBP112 CBP 170 nM 151 + 6 nM[4]

p300 167 + 8 nM[4]

GNE-781 CBP TR-FRET 0.94 nM[5]

p300 1.2 nM[6]

CPI-637 CBP TR-FRET 30 nM[7][8]

p300 TR-FRET 51 nM[7][8]

A-485 p300 HAT 60 NM[9]

p300-BHC 9.8 nM[10]

CBP-BHC 2.6 nM[10]

C646 p300 HAT 400 nM[L1]
[12]

Table 2: Cellular Activity of CBP/p300 Inhibitors
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Inhibitor Cell Line Assay Type EC50 Effect
) MYC expression
SGC-CBP30 AMO1 QuantiGene Plex 2.7 uyM[13] ]
reduction
Inhibition of
HEK293 BRET 2.8 uM[13] CBP-Histone
H3.3 binding
Reduced colony
Murine Leukemic  Colony formation,
[-CBP112 _ 5-10 uM _
Blasts Formation increased
differentiation[14]
Inhibition of Myc
GNE-781 Mv4-11 - 6.6 NM[6] ]
expression
Inhibition of MYC
CPI-637 AMO-1 - 0.60 pM[15] _
expression
High Content Decrease in
A-485 PC-3 ) 73 NM[16]
Microscopy H3K27Ac
Prostate Cancer Induction of
C646 _ - 20 uM _
Cell Lines apoptosis[17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

AlphaLISA (Amplified Luminescent Proximity
Homogeneous Assay) for Biochemical Potency

This assay is used to determine the in vitro potency of inhibitors in disrupting the interaction
between the CBP/p300 bromodomain and an acetylated histone peptide.

o Reagent Preparation:

o Prepare assay buffer (e.g., 30mM Tris, pH 8.0, 1mM DTT, 0.01% Bovine serum albumin,
0.01% Tween-20).
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o Dilute the recombinant CBP or p300 bromodomain protein and the biotinylated acetylated
histone H4 peptide substrate in the assay buffer.

o Prepare a serial dilution of the test inhibitor (e.g., SGC-CBP30).
o Assay Procedure:

In a 384-well plate, add the diluted inhibitor, the CBP/p300 bromodomain protein, and the

[e]

biotinylated histone peptide.

[e]

Incubate at room temperature to allow for binding.

o

Add Streptavidin-coated Donor beads and anti-tag (e.g., anti-His) Acceptor beads.

[¢]

Incubate in the dark at room temperature.
o Data Acquisition and Analysis:
o Read the plate on an AlphaScreen-compatible plate reader.
o The signal generated is inversely proportional to the degree of inhibition.

o Calculate IC50 values by fitting the data to a dose-response curve.

NanoBRET™ (Bioluminescence Resonance Energy
Transfer) Target Engagement Assay

This live-cell assay measures the ability of an inhibitor to bind to the CBP/p300 bromodomain
within a cellular context.[18]

o Cell Preparation:

o Transfect HEK293 cells with a vector expressing a NanoLuc® luciferase-CBP/p300
bromodomain fusion protein.

o Culture the cells overnight to allow for protein expression.

e Assay Procedure:
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o Harvest and resuspend the cells in Opti-MEM.

o Add the NanoBRET™ tracer, a fluorescent ligand that binds to the bromodomain, to the
cell suspension.

o Dispense the cell-tracer mix into a 384-well plate.
o Add a serial dilution of the test inhibitor.

o Add the Nano-Glo® substrate to initiate the luminescent reaction.

o Data Acquisition and Analysis:

[¢]

Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a
BRET-compatible plate reader.

[¢]

Calculate the BRET ratio (acceptor emission/donor emission).

A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.

[e]

o

Determine the EC50 value from the dose-response curve.[19]

Cell Viability (MTT/MTS) Assay

This colorimetric assay assesses the effect of CBP/p300 inhibitors on cell proliferation and
viability.[20]

o Cell Seeding:
o Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density.
o Allow the cells to adhere overnight.

e Compound Treatment:
o Treat the cells with a serial dilution of the inhibitor.

o Include a vehicle control (e.g., DMSO).
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o Incubate for a specified period (e.g., 72 hours).

e Assay Procedure:

o Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-
dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
reagent to each well.[20][21]

o Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by
metabolically active cells.[22]

o Ifusing MTT, add a solubilization solution to dissolve the formazan crystals.[20][22]
» Data Acquisition and Analysis:

o Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for
MTS) using a microplate reader.[21][23]

o Calculate the percentage of cell viability relative to the vehicle control.

o Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

RNA-Sequencing (RNA-Seq) Analysis

RNA-Seq is used to investigate the global changes in gene expression following treatment with
a CBP/p300 inhibitor.[24]

e Sample Preparation:
o Treat cells with the inhibitor or vehicle control for a defined period.
o Isolate total RNA from the cells.
o Assess RNA quality and quantity.

 Library Preparation and Sequencing:

o Deplete ribosomal RNA (rRNA).

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC4863231/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

[e]

Fragment the remaining RNA.

o

Synthesize cDNA via reverse transcription.

[¢]

Ligate sequencing adapters.

[e]

Perform sequencing on a next-generation sequencing (NGS) platform.[25]

o Data Analysis Workflow:

[¢]

Quality Control: Assess the quality of the raw sequencing reads.[26]

[e]

Alignment: Align the reads to a reference genome.[27]

o

Quantification: Count the number of reads mapping to each gene.

[¢]

Differential Expression Analysis: Identify genes that are significantly up- or downregulated
in the inhibitor-treated samples compared to the control.[24]

Quantitative Real-Time PCR (qRT-PCR)

gRT-PCR is used to validate the changes in the expression of specific genes of interest
identified by RNA-Seq or hypothesized to be targets of CBP/p300.

¢ RNA Isolation and cDNA Synthesis:

o Isolate total RNA from treated and control cells.

o Perform reverse transcription to synthesize cDNA.[28]
e gPCR Reaction:

o Prepare a reaction mix containing cDNA, gene-specific primers, and a fluorescent dye
(e.g., SYBR Green).

o Run the gPCR reaction in a real-time PCR instrument.[29]

o Data Analysis:
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o Determine the cycle threshold (Ct) value for each gene.
o Normalize the Ct values of the target genes to a stably expressed housekeeping gene.

o Calculate the relative fold change in gene expression using the AACt method.[30]

Visualizing the Molecular Interactions and
Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows
described in this guide.
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Caption: Inhibition of CBP/p300 by SGC-CBP30.
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Caption: AlphaLISA workflow for inhibitor screening.
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Caption: NanoBRET workflow for cellular target engagement.

This guide provides a foundational understanding of SGC-CBP30's inhibitory action and its
comparison with other CBP/p300 inhibitors. The detailed protocols and visual workflows are
intended to aid researchers in designing and executing experiments to further investigate the
therapeutic potential of targeting this critical epigenetic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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